Chemical structure and properties of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile
Chemical structure and properties of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile
A Strategic Chiral Building Block for Kinase Inhibitor Scaffolds[1][2][3]
Part 1: Executive Summary & Structural Logic
Compound Identity
-
IUPAC Name: 3-(2-Methylcyclopropyl)-3-oxopropanenitrile[1][2][3]
-
Common Designation:
-Oxo-2-methylcyclopropanepropanenitrile[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Formula:
[1][3] -
Key Precursor CAS: 71441-77-5 (Methyl 2-methylcyclopropanecarboxylate)[1][2][3][4]
Technical Significance
3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a specialized
Unlike the simple cyclopropyl analog (found in early-generation inhibitors), the 2-methyl substitution introduces a critical stereochemical handle.[1][2][3] This methyl group breaks the symmetry of the ring, creating cis and trans isomers that allow medicinal chemists to:
-
Tune Metabolic Stability: The methyl group can block metabolic hot-spots on the ring.[1][3]
-
Enhance Selectivity: The additional steric bulk forces specific binding conformations within the ATP-binding pocket of kinases.[1][3]
Part 2: Chemical Structure & Physical Properties[1][3][5][6][7]
The compound consists of a reactive nitrile tail and a cyclopropyl ketone head.[3] The "2-methyl" position creates two chiral centers on the ring, resulting in four possible stereoisomers.[2] The trans diastereomer is thermodynamically favored and is the standard synthetic target.[3]
Predicted Physicochemical Profile (Data derived from structural analogs and computational models)
| Property | Value / Description | Significance |
| Physical State | Viscous Oil / Low-melting Solid | Handling requires warming for quantitative transfer.[1][2][3] |
| Boiling Point | ~120–125°C (at 10 Torr) | High boiling point allows for high-temp condensation reactions.[1][3] |
| LogP (Predicted) | ~0.8 – 1.1 | Lipophilicity is optimized for membrane permeability in drug fragments.[3] |
| pKa ( | ~9.5 – 10.5 | The methylene protons between the carbonyl and nitrile are highly acidic, facilitating alkylation.[3] |
| Stereochemistry | Trans-isomer (major) / Cis-isomer (minor) | The trans configuration minimizes steric strain between the carbonyl and methyl groups.[1][3] |
Part 3: Synthesis & Experimental Protocols
The synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a two-stage process:
-
Stereoselective Cyclopropanation: Formation of the ester precursor.[3]
-
Claisen-Type Condensation: Conversion of the ester to the
-ketonitrile.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Stage 1: Precursor Synthesis (Corey-Chaykovsky Reaction)
Target: Methyl 2-methylcyclopropanecarboxylate (CAS 71441-77-5)[1][2][3][4]
This step establishes the cyclopropane ring.[3] The reaction of methyl crotonate with dimethylsulfoxonium methylide yields the trans-isomer with high diastereoselectivity.[1][2][3]
Stage 2: Formation of the
-Ketonitrile
Target: 3-(2-Methylcyclopropyl)-3-oxopropanenitrile[1][2][3]
Mechanism: A crossed Claisen condensation where the acetonitrile anion (generated by a strong base) attacks the ester carbonyl.[3]
Reagents:
-
Methyl 2-methylcyclopropanecarboxylate (1.0 equiv)[1][2][3][4]
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv) or KOtBu[2]
-
THF (anhydrous)[3]
Detailed Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask under
atmosphere. -
Deprotonation: Charge flask with NaH (1.5 equiv) and anhydrous THF. Cool to 0°C. Add anhydrous acetonitrile (1.2 equiv) dropwise over 30 minutes. The solution may turn slightly yellow, indicating the formation of the cyanomethyl anion (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Condensation: Warm the anion solution to room temperature (RT) and stir for 30 minutes.
-
Addition: Cool back to 0°C. Add Methyl 2-methylcyclopropanecarboxylate (1.0 equiv) dropwise.
-
Reflux: Heat the mixture to 60–70°C for 4–6 hours. Note: Evolution of methanol gas drives the equilibrium forward.[2][3]
-
Quench: Cool to 0°C. Carefully quench with water (exothermic/hydrogen evolution).
-
Workup: Acidify the aqueous layer to pH ~4 with 1N HCl. Extract with Ethyl Acetate (3x).[3][8] The product resides in the organic layer.[3]
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).[3]
Critical Control Point: The reaction generates the enolate salt of the product.[3] Acidification is required to isolate the neutral nitrile species.[3]
Part 4: Reactivity & Applications (Pathway Visualization)[1][3]
The primary utility of this compound is its reactivity with hydrazines and amidines to form 5-membered and 6-membered heterocycles.[1][2][3]
Mechanism: Knorr Pyrazole Synthesis
Reaction with hydrazine (
Workflow Diagram
Caption: Synthetic workflow from raw alkene precursors to the final kinase inhibitor scaffold via the beta-ketonitrile intermediate.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification
-
Acute Toxicity: Nitriles are toxic by ingestion and skin absorption (metabolized to cyanide).[3]
-
Flammability: The compound and its precursors (acetonitrile) are flammable.[3][5][6]
-
Reactivity: The
-position is acidic; avoid inadvertent contact with strong bases unless under controlled reaction conditions.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Self-Validating Safety Protocol
-
Cyanide Monitoring: When working with nitriles and strong acids/bases, keep a cyanide antidote kit available.[3]
-
Quench Validation: During the NaH quench (Step 6 of synthesis), add water dropwise and monitor internal temperature. Do not proceed to extraction until gas evolution ceases completely.[3]
-
Waste Disposal: Aqueous waste from the workup contains cyanide salts and must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[3]
References
-
Precursor Synthesis: Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications.[3] (Methodology for the cyclopropane ring formation). [3]
-
General Reactivity: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.[1][3] PMC (NIH).[3] (Review of heterocycle formation from beta-keto nitriles).
-
Analogous Protocols: Synthesis method of ruxolitinib intermediate. (Patent describing the cyclopentyl analog synthesis using the exact NaH/Acetonitrile method).
-
Compound Data: Methyl 2-methylcyclopropane-1-carboxylate (Precursor).[1][2][3] PubChem.[3][4][9] [3]
Sources
- 1. 5590-14-7|trans-2-Phenylcyclopropanecarbonitrile|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-methylcyclopropane-1-carboxylate | C6H10O2 | CID 544092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetonitrile [commonorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. ACETONITRILE [yufenggp.com]
- 8. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
